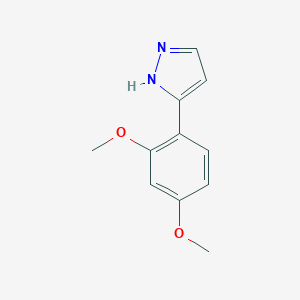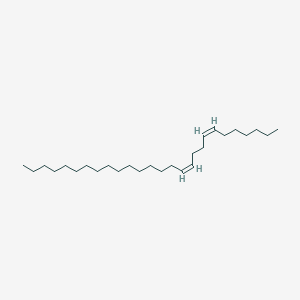
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
Overview
Description
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C31H27F2NO3 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4’-O-Benzyloxy Ezetimibe, also known as Ezetimibe, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It acts by inhibiting the sterol transporter NPC1L1, thereby reducing the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe and statins influence different lipid pathways to control plasma cholesterol . Most of ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form an equally active glucuronide derivative (ezetimibe-glucuronide) .
Pharmacokinetics
After oral administration, ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: C max (65.73 ± 47.14), T max (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL −1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL −1) .
Result of Action
The action of ezetimibe results in a reduction in the levels of low-density lipoprotein cholesterol (LDL-C), which is the primary target of therapy in the primary and secondary prevention of cardiovascular events . Early trials demonstrated an additional reduction in LDL-C levels of 12–19% when ezetimibe was taken in conjunction with a statin .
Action Environment
The action of ezetimibe is influenced by environmental factors such as the presence of food. For instance, the plasma exposure of ezetimibe and ezetimibe-glucuronide increased by 11.1- and 4.4-fold in rats induced with carbon tetrachloride (CCl4) following an oral administration of 10 mg/kg ezetimibe . This suggests that the bioavailability of ezetimibe can be influenced by factors such as diet and liver function.
Biochemical Analysis
Biochemical Properties
4’-O-Benzyloxy Ezetimibe plays a crucial role in biochemical reactions by inhibiting the absorption of cholesterol in the small intestine. It interacts with enzymes such as UDP-glucuronosyltransferase (UGT) which metabolizes it into its active glucuronide form . This interaction is essential for its function as it allows the compound to exert its cholesterol-lowering effects. Additionally, 4’-O-Benzyloxy Ezetimibe binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine, preventing cholesterol uptake into enterocytes .
Cellular Effects
4’-O-Benzyloxy Ezetimibe affects various cell types and cellular processes. In enterocytes, it reduces cholesterol absorption, leading to decreased intracellular cholesterol levels. This reduction influences cell signaling pathways, particularly those involved in lipid metabolism. The compound also affects gene expression by downregulating genes involved in cholesterol synthesis and uptake . Furthermore, 4’-O-Benzyloxy Ezetimibe impacts cellular metabolism by altering the balance of cholesterol and other lipids within the cell.
Molecular Mechanism
The molecular mechanism of 4’-O-Benzyloxy Ezetimibe involves its binding to the NPC1L1 protein, which is crucial for cholesterol absorption. By inhibiting this protein, the compound prevents the internalization of cholesterol into enterocytes . Additionally, 4’-O-Benzyloxy Ezetimibe undergoes glucuronidation by UGT enzymes, forming an active metabolite that continues to inhibit cholesterol absorption . This dual mechanism ensures the compound’s efficacy in reducing cholesterol levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-O-Benzyloxy Ezetimibe change over time. The compound is stable under standard conditions, but its efficacy may decrease with prolonged exposure to light and heat. Degradation products may form, potentially reducing its cholesterol-lowering effects. Long-term studies have shown that 4’-O-Benzyloxy Ezetimibe maintains its activity in vitro and in vivo, although its potency may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 4’-O-Benzyloxy Ezetimibe vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
4’-O-Benzyloxy Ezetimibe is involved in several metabolic pathways. It is primarily metabolized by UGT enzymes to form its active glucuronide derivative . This metabolite retains the ability to inhibit cholesterol absorption. The compound also interacts with other enzymes involved in lipid metabolism, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 4’-O-Benzyloxy Ezetimibe is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized in the small intestine, where it exerts its cholesterol-lowering effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas of the cell.
Subcellular Localization
4’-O-Benzyloxy Ezetimibe is localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein . This subcellular localization is crucial for its function as it allows the compound to effectively inhibit cholesterol absorption. Post-translational modifications and targeting signals direct 4’-O-Benzyloxy Ezetimibe to this specific compartment, ensuring its activity and function.
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVFYMGVLFXQK-DYIKCSJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107850 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163222-32-0 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-(phenylmethoxy)phenyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)





![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)



